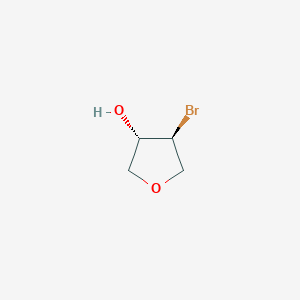

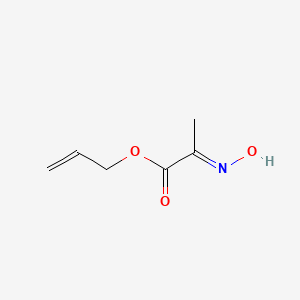

![molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2](/img/structure/B1141708.png)

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse applications in chemical synthesis, materials science, and potentially pharmacological activities. Its structure features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group, offering unique reactivity and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including ring closure, nucleophilic substitution, and cyclization processes. For instance, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been achieved through methodologies that utilize starting materials like 2-chloronicotinic acid undergoing processes such as reduction, oxidation, oximation, and cyclization, achieving yields up to 67.21% (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray crystallography. For example, studies on similar pyrazolo[3,4-b]pyridine derivatives revealed nearly coplanar arrangements of the pyrazole, pyridine, and pyran rings, indicating significant structural rigidity and potential for specific molecular interactions (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[4,3-c]pyridine derivatives are characterized by their reactivity towards nucleophilic substitutions and potential for forming a wide range of functionalized compounds. For instance, the nucleophilic displacement at the C-4 position followed by glycosylation has been employed to synthesize various nucleoside analogs, demonstrating the versatility of these heterocycles in organic synthesis (Y. Sanghvi et al., 1989).

Physical Properties Analysis

The physical properties, such as stability and melting points, of pyrazolo[4,3-c]pyridine derivatives can vary significantly depending on the substitution pattern. Thermal analysis of some derivatives showed stability up to 266°C, indicative of their potential utility in high-temperature applications (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards nucleophiles and electrophiles, are crucial for their application in synthetic chemistry. For example, the high reactivity of certain positions towards nucleophilic attack has been supported by computational studies, indicating the potential for selective functionalization (S. A. Halim & M. Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Materials Science Applications :

- Pyrazolo[4,3-b]pyridine derivatives containing methoxy groups have been used in materials science, particularly in the fabrication of devices like thin films and diodes. Their thermal stability and optical properties, such as absorption spectra and band gaps, make them suitable for device applications (El-Menyawy et al., 2019).

Pharmaceutical and Biomedical Research :

- Certain pyrazolo[3,4-b]pyridine nucleosides have been synthesized and evaluated for biological activity, including cytotoxic effects on cancer cells and impact on purine and pyrimidine nucleotide biosynthesis (Sanghvi et al., 1989).

- Pyrazolo[4,3-c]pyridin-4(5H)-ones show potential as scaffolds in drug discovery, particularly for developing kinase inhibitors targeting cancer (Smyth et al., 2010).

- Derivatives of pyrazolo[4,3-c]pyridine have exhibited a broad spectrum of antitumor activity, with some compounds showing particular effectiveness against specific cancer cell lines (Rostom et al., 2009).

Chemical Synthesis :

- A novel pyrazolo-pyridine compound has been synthesized and characterized, demonstrating applications in chemical synthesis and potential utility as corrosion inhibitors in industrial processes (Dohare et al., 2018).

- X-ray powder diffraction data for a methoxyphenyl pyrazolo[3,4-c]pyridine derivative indicates its importance as an intermediate in the synthesis of pharmaceuticals like apixaban (Wang et al., 2017).

Eigenschaften

IUPAC Name |

4-methoxy-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIQPAUVVYGOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284862 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1357946-03-2 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.